Cas no 862974-01-4 (ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate)

Ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a benzothiazole-thiazole hybrid structure. This molecule is of interest in medicinal chemistry due to its potential as a scaffold for bioactive agents, particularly in the development of antimicrobial, anti-inflammatory, or kinase-inhibiting compounds. The presence of both methoxy and ester functional groups enhances its reactivity, allowing for further derivatization. Its fused heterocyclic core contributes to structural rigidity, which may improve binding affinity in target interactions. The compound's synthetic versatility and structural complexity make it a valuable intermediate for pharmaceutical research and drug discovery applications.
ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate structure
862974-01-4 structure
Product Name:ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate
CAS No:862974-01-4
MF:C15H15N3O3S2
MW:349.42790055275
CID:6216035
PubChem ID:3238591
Update Time:2025-10-28

ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate
    • 862974-01-4
    • HMS2387D22
    • F0646-1113
    • CHEMBL1352200
    • ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
    • ethyl 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazole-5-carboxylate
    • BDBM30857
    • SMR000027213
    • SR-01000096631
    • UNM000001441303
    • AB00418216-05
    • MLS000045453
    • 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester
    • SR-01000096631-1
    • AKOS024590976
    • 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-thiazole-5-carboxylic acid ethyl ester
    • cid_3238591
    • Inchi: 1S/C15H15N3O3S2/c1-4-21-13(19)12-8(2)16-14(23-12)18-15-17-11-9(20-3)6-5-7-10(11)22-15/h5-7H,4H2,1-3H3,(H,16,17,18)
    • InChI Key: KBAYCBZZPYXSES-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C(=CC=CC1=2)OC)NC1=NC(C)=C(C(=O)OCC)S1

Computed Properties

  • Exact Mass: 349.05548370g/mol
  • Monoisotopic Mass: 349.05548370g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 130Ų

ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate Pricemore >>

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Additional information on ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate

Comprehensive Overview of Ethyl 2-(4-Methoxy-1,3-Benzothiazol-2-yl)Amino-4-Methyl-1,3-Thiazole-5-Carboxylate (CAS No. 862974-01-4)

Ethyl 2-(4-methoxy-1,3-benzothiazol-2-yl)amino-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 862974-01-4) is a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining benzothiazole and thiazole moieties, which are known for their bioactivity. Researchers are increasingly interested in its applications due to its structural versatility and potential as a building block for drug discovery.

The compound's CAS number 862974-01-4 is a critical identifier for chemists and regulatory bodies, ensuring precise tracking in scientific literature and commercial databases. Its ethyl carboxylate group enhances solubility, making it suitable for formulation studies, while the 4-methoxybenzothiazole fragment contributes to its electronic properties. These characteristics align with current trends in small-molecule drug development and green chemistry, addressing growing demand for sustainable synthetic intermediates.

Recent studies highlight the compound's relevance in kinase inhibition and antimicrobial activity, topics frequently searched in academic circles. Its thiazole-5-carboxylate core resembles structural motifs found in FDA-approved drugs, sparking interest in structure-activity relationship (SAR) studies. Analytical techniques like HPLC and LC-MS are commonly employed for purity assessment, reflecting industry standards for high-purity intermediates.

From a synthetic chemistry perspective, the amino-thiazole linkage in this compound offers modularity for derivatization, a feature highly valued in combinatorial chemistry. Patent analyses reveal growing IP activity around similar benzothiazole-thiazole hybrids, particularly in anticancer and anti-inflammatory applications. This correlates with rising Google searches for "dual-functional heterocycles" and "multi-target drug design".

Environmental considerations are addressed through the compound's methoxy group, which reduces metabolic toxicity compared to halogenated analogs—a key concern in modern medicinal chemistry optimization. Thermal stability data (available in technical datasheets) make it suitable for high-temperature reactions, answering frequent queries about heat-resistant scaffolds in organic synthesis forums.

In material science applications, the conjugated system formed by the benzothiazole-thiazole backbone shows promise for organic semiconductors, coinciding with increased research into flexible electronics. The ethyl ester functionality provides a handle for further modifications, frequently discussed in prodrug design literature and webinar topics.

Quality control protocols for CAS 862974-01-4 emphasize residual solvent analysis and polymorph screening, addressing regulatory requirements in GMP manufacturing. These procedures respond to common industry questions about "ICH guideline compliance" for advanced intermediates. Storage recommendations typically suggest inert atmospheres to preserve the amino-thiazole functionality's integrity.

The compound's chromatographic behavior has been extensively documented, with reverse-phase methods showing optimal separation—information valuable to analytical chemists searching for "HPLC method development" solutions. Its UV absorption maxima around 280-320 nm facilitate detection, making it compatible with standard photodiode array detectors.

Emerging applications in bioconjugation chemistry leverage the secondary amine group for linker attachment, relevant to antibody-drug conjugate (ADC) research. This connects with trending searches for "targeted drug delivery systems". Computational chemistry studies predict favorable logP values and molecular polarizability, parameters frequently queried in QSAR modeling discussions.

Scale-up synthesis challenges have been addressed through optimized Pd-catalyzed cross-coupling routes, reducing heavy metal residues—a hot topic in process chemistry forums. The compound's crystalline form exhibits good flow properties, important for powder formulation technologies increasingly demanded in solid dosage manufacturing.

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